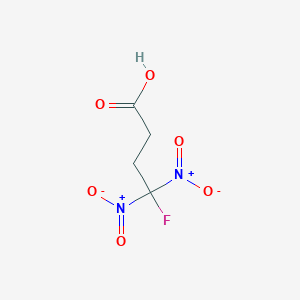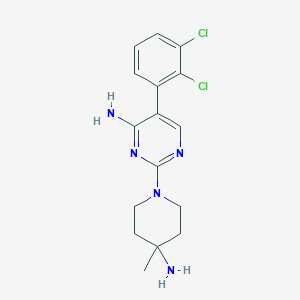
2-(4-Amino-4-methylpiperidin-1-YL)-5-(2,3-dichlorophenyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-4-methylpiperidin-1-YL)-5-(2,3-dichlorophenyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both piperidine and pyrimidine moieties in its structure suggests that it may exhibit a range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-4-methylpiperidin-1-YL)-5-(2,3-dichlorophenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The 2,3-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a dichlorobenzene derivative.
Attachment of the Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with an appropriate leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenyl group, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Amino-4-methylpiperidin-1-YL)-5-(2,3-dichlorophenyl)pyrimidin-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the piperidine and pyrimidine moieties suggests that it may bind to nucleic acids or proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Amino-4-methylpiperidin-1-YL)-5-phenylpyrimidin-4-amine: Lacks the dichlorophenyl group, which may result in different biological activities.
2-(4-Amino-4-methylpiperidin-1-YL)-5-(2-chlorophenyl)pyrimidin-4-amine: Contains only one chlorine atom, which may affect its reactivity and potency.
2-(4-Amino-4-methylpiperidin-1-YL)-5-(3,4-dichlorophenyl)pyrimidin-4-amine: The position of the chlorine atoms is different, potentially leading to variations in biological activity.
Uniqueness
The unique combination of the 2,3-dichlorophenyl group and the piperidine moiety in 2-(4-Amino-4-methylpiperidin-1-YL)-5-(2,3-dichlorophenyl)pyrimidin-4-amine may confer distinct biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C16H19Cl2N5 |
|---|---|
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
2-(4-amino-4-methylpiperidin-1-yl)-5-(2,3-dichlorophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H19Cl2N5/c1-16(20)5-7-23(8-6-16)15-21-9-11(14(19)22-15)10-3-2-4-12(17)13(10)18/h2-4,9H,5-8,20H2,1H3,(H2,19,21,22) |
Clave InChI |
BBHWSBPGMHSPCC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


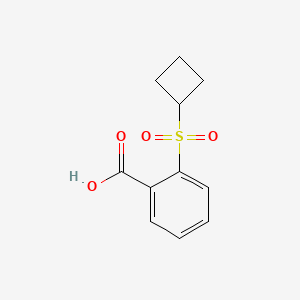
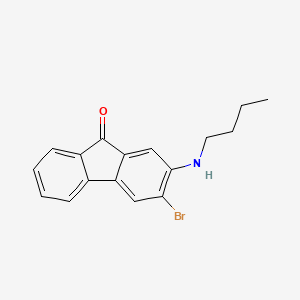
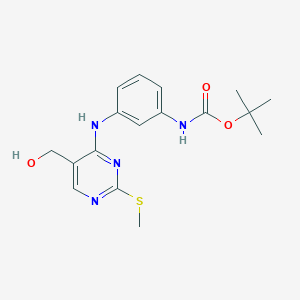


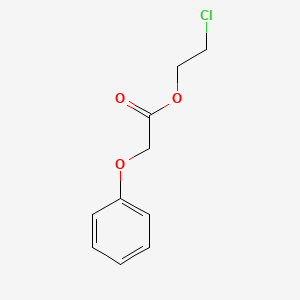
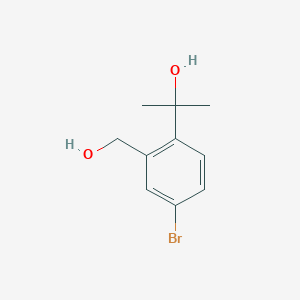
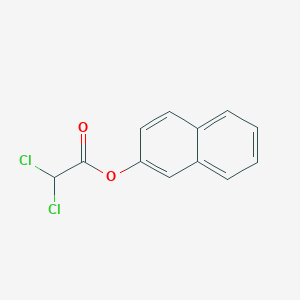
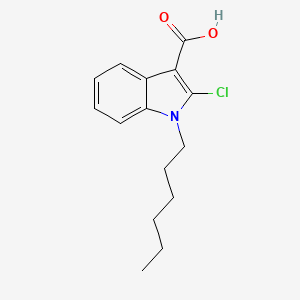
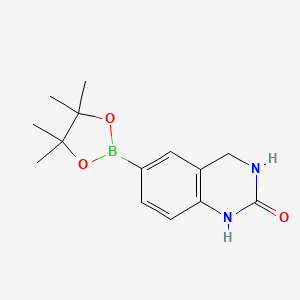

![2-chloro-1-N,4-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13989741.png)
![[2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid](/img/structure/B13989745.png)
